molecular formula C17H15N3O3S B12489018 4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12489018
M. Wt: 341.4 g/mol
InChI Key: KKTAEHFZQRHLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 3-methoxyphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with thiocarbonyl compounds to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-methoxybenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of nitro groups can yield corresponding anilines .

Scientific Research Applications

4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)15(21)18-17-20-19-16(24-17)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,20,21)

InChI Key

KKTAEHFZQRHLFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.